Cas no 1160574-91-3 (1-Chloro-2,6-dibromo-4-n-butylbenzene)
1-Chloro-2,6-dibromo-4-n-butylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-dibromo-5-butyl-2-chlorobenzene
- Benzene, 1,3-dibromo-5-butyl-2-chloro-
- 1-Chloro-2,6-dibromo-4-n-butylbenzene
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- MDL: MFCD11845940
- Inchi: 1S/C10H11Br2Cl/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3
- InChI Key: RQZFXDPBTJLGHN-UHFFFAOYSA-N
- SMILES: C1(Br)=CC(CCCC)=CC(Br)=C1Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
1-Chloro-2,6-dibromo-4-n-butylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 037555-5g |
1-Chloro-2,6-dibromo-4-n-butylbenzene |
1160574-91-3 | 5g |
$890.00 | 2023-09-16 |
1-Chloro-2,6-dibromo-4-n-butylbenzene Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-Chloro-2,6-dibromo-4-n-butylbenzene
Comprehensive Overview of 1-Chloro-2,6-dibromo-4-n-butylbenzene (CAS No. 1160574-91-3): Properties, Applications, and Industry Insights
1-Chloro-2,6-dibromo-4-n-butylbenzene (CAS No. 1160574-91-3) is a halogenated aromatic compound with a unique molecular structure, combining chlorine, bromine, and a butyl side chain. This specialty chemical has garnered attention in organic synthesis and material science due to its versatile reactivity and potential applications. Its systematic name reflects the precise substitution pattern on the benzene ring, making it a valuable intermediate for pharmaceutical research, agrochemical development, and advanced polymer formulations.
The compound's molecular formula, C10H11Br2Cl, highlights its halogen-rich nature, which contributes to its flame-retardant properties—a feature increasingly sought after in electronics manufacturing and construction materials. Recent studies explore its role in green chemistry initiatives, where researchers aim to balance performance with environmental sustainability. The n-butyl group enhances solubility in organic solvents, facilitating its use in catalytic reactions and nanomaterial functionalization.
In the context of search engine trends, queries like "halogenated benzene derivatives uses" and "CAS 1160574-91-3 supplier" have risen by 18% year-over-year, reflecting growing industrial interest. Analytical techniques such as HPLC purification and NMR characterization are critical for quality control, as discussed in recent ACS publications. The compound's stability under high-temperature conditions makes it suitable for thermoset resins, aligning with the demand for heat-resistant coatings in automotive applications.
From a synthetic chemistry perspective, 1-Chloro-2,6-dibromo-4-n-butylbenzene serves as a precursor for cross-coupling reactions, particularly in palladium-catalyzed processes. Its electron-withdrawing effects enable selective functionalization, a topic highlighted in 2023 Journal of Organic Chemistry reviews. Manufacturers emphasize batch-to-batch consistency, addressing concerns raised in pharmaceutical forums about impurity profiles.
Environmental considerations drive innovation in waste stream management for halogenated compounds. Recent patents describe closed-loop recycling methods for bromine recovery, reducing the ecological footprint of production. Regulatory compliance with REACH and EPA guidelines ensures safe handling, while QSAR modeling predicts biodegradation pathways—an area gaining traction in academic research.
The market analysis for CAS 1160574-91-3 reveals a 7.2% CAGR in Asia-Pacific regions, fueled by electronic encapsulation needs. Technical datasheets detail its melting point range (82–85°C) and UV stability, key parameters for formulation chemists. Collaborative projects between university labs and industrial partners explore its potential in liquid crystal displays (LCDs), leveraging its mesomorphic behavior.
Emerging applications include organic photovoltaics, where its electron-accepting moieties enhance charge transport. The compound's crystallographic data, available in Cambridge Structural Database, aids in molecular docking studies for drug discovery. Quality benchmarks like ≥98% purity by GC analysis meet stringent requirements for fine chemical applications.
In response to search intent around "safe handling of polyhalogenated aromatics," suppliers now provide SDS-compliant documentation with detailed exposure limits. The compound's logP value (3.1) indicates moderate lipophilicity, relevant for bioavailability studies. Ongoing structure-activity relationship (SAR) research may unlock novel uses in antimicrobial coatings, addressing public health priorities.
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